Apritone

Vue d'ensemble

Description

"Apritone" refers to a class of sesquiterpenoids, which are known for their diverse biological activities and chemical properties. While direct references to "this compound" are limited, related research on sesquiterpenoids like nerolidol, farnesol, bisabolol, and studies on similar compounds offer insights into the synthesis, structure, and properties of such molecules.

Synthesis Analysis

Research in the field of organic chemistry has led to innovative synthesis strategies combining traditional chemical synthesis with biological methods. This interdisciplinary approach aims to generate molecules with specific functions, leveraging nature's ability to produce complex molecules efficiently (Xu Wu & P. Schultz, 2009). Additionally, techniques like aqueous phase reforming (APR) have been explored for converting renewable carbohydrates into value-added chemicals, showcasing methods to synthesize complex molecules from simple organic compounds (Muhammad Izham Shahbudin et al., 2021).

Molecular Structure Analysis

The structural analysis of complex molecules like apratoxin C, a cyanobacterial cyclodepsipeptide, illustrates the intricate relationships between molecular conformation and biological activity. Techniques such as NMR spectroscopy and molecular modeling have been pivotal in understanding these molecules' three-dimensional structures and their functional implications (Y. Masuda et al., 2014).

Chemical Reactions and Properties

The sesquiterpenoids nerolidol, farnesol, bisabolol, and this compound have shown the ability to enhance bacterial permeability and susceptibility to antimicrobial compounds. These findings suggest significant chemical interactions at the microbial membrane level, indicating a potential for chemical manipulation to enhance therapeutic effects (B. Brehm-Stecher & Eric A. Johnson, 2003).

Applications De Recherche Scientifique

Sensibilisation aux antimicrobiens

Apritone a été étudié pour sa capacité à améliorer la perméabilité bactérienne et la sensibilité aux antibiotiques. Il peut augmenter l'efficacité des antibiotiques conventionnels comme la ciprofloxacine et la gentamicine contre les souches résistantes de bactéries telles que Staphylococcus aureus .

Propriétés pharmacologiques

En tant que sesquiterpène, l'this compound présente diverses propriétés pharmacologiques. Il a été associé à des activités anti-inflammatoires, analgésiques et anticancéreuses, ce qui en fait un composé précieux dans la recherche médicale et les applications pharmaceutiques .

Applications cosmétiques et dermatologiques

L'this compound est utilisé dans les formulations cosmétiques en raison de ses propriétés apaisantes. On le trouve dans des produits tels que les crèmes après-rasage, les lotions et les articles de soins pour bébés, contribuant à la santé et au confort de la peau .

Industrie alimentaire et des parfums

En raison de son arôme, l'this compound est utilisé comme arôme et composé aromatique dans les industries alimentaire et des parfums. Son parfum agréable en fait un choix populaire pour rehausser les qualités sensorielles des produits .

Répulsif contre les nuisibles

La recherche indique que l'this compound peut agir comme un répulsif contre certains nuisibles, tels que les punaises de lit. Cette application est importante pour développer des répulsifs naturels non toxiques pour un usage domestique et commercial .

Amélioration de l'absorption des antibiotiques

L'this compound peut améliorer de manière non spécifique la perméabilité des cellules bactériennes aux composés chimiques exogènes, y compris les agents antimicrobiens. Cette propriété est cruciale pour lutter contre la résistance aux antibiotiques en facilitant l'absorption des médicaments dans les cellules bactériennes .

Mécanisme D'action

Target of Action

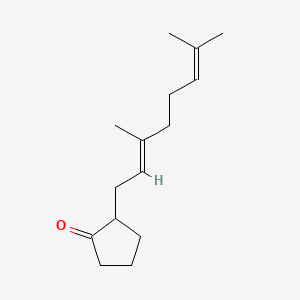

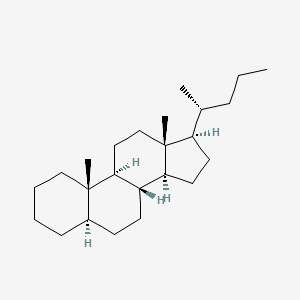

Apritone, also known as 2-(3,7-dimethyl-2,6-octadien-1-yl)-Cyclopentanone , is primarily used in the perfume industry for its warm apricot, peach flesh with a jasmine and jam-like quality . It is usually used in fruity notes such as apricot or peach and is also interesting when used in harmony with floral notes such as rose because it has facets close to rose ketones .

Mode of Action

This compound is renowned for its efficacy in managing various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . Its mechanism of action entails the inhibition of gastric acid secretion, thereby ameliorating symptoms and facilitating the regeneration of afflicted tissues .

Biochemical Pathways

It is known to belong to the class of organic compounds known as monocyclic monoterpenoids . These are monoterpenoids containing 1 ring in the isoprene chain .

Pharmacokinetics

It is known that this compound is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that its bioavailability could be significantly affected by the pH of its environment.

Result of Action

The result of this compound’s action is the amelioration of symptoms associated with various digestive ailments such as gastric ulcers, gastroesophageal reflux disease (GERD), and erosive esophagitis . By inhibiting gastric acid secretion, it facilitates the regeneration of afflicted tissues .

Action Environment

This compound is very unstable in strong acidic (detergents) and alkaline (liquid bleach) bases . This suggests that environmental factors such as pH can significantly influence this compound’s action, efficacy, and stability. Therefore, careful consideration must be given to the environment in which this compound is used.

Analyse Biochimique

Biochemical Properties

Apritone plays a significant role in biochemical reactions, particularly in enhancing the permeability of bacterial cells to exogenous compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with the cytoplasmic membrane of bacterial cells, promoting the intracellular accumulation of membrane-impermeant nucleic acid stains . This interaction suggests that this compound can disrupt the cytoplasmic membrane, thereby increasing the permeability of bacterial cells to antimicrobial agents .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to enhance the susceptibility of bacterial cells, such as Staphylococcus aureus and Escherichia coli, to antibiotics . This enhancement is due to this compound’s ability to disrupt the cytoplasmic membrane, leading to increased permeability and intracellular accumulation of antimicrobial agents. Additionally, this compound’s interaction with the cytoplasmic membrane can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and facilitating the entry of various compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cytoplasmic membrane of bacterial cells. This compound promotes the intracellular accumulation of membrane-impermeant nucleic acid stains by disrupting the cytoplasmic membrane . This disruption increases the permeability of bacterial cells, allowing for the enhanced uptake of antimicrobial agents. Furthermore, this compound’s ability to increase bacterial susceptibility to antibiotics suggests that it may inhibit or activate specific enzymes involved in maintaining cell membrane integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be very unstable in strong acidic and alkaline environments . This instability can lead to its degradation, affecting its long-term efficacy in enhancing bacterial permeability. Studies have shown that this compound’s ability to enhance bacterial susceptibility to antibiotics is most effective at low concentrations (0.5 to 2 mM) and may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has been shown to enhance bacterial susceptibility to antibiotics without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular processes and causing damage to cell membranes. It is crucial to determine the optimal dosage to maximize this compound’s efficacy while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in fatty acid metabolism, influencing metabolic flux and metabolite levels . This compound’s interaction with these metabolic pathways can affect the overall metabolic state of cells, potentially altering energy production and storage processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . This compound’s ability to enhance bacterial permeability suggests that it may be actively transported across cell membranes, allowing for its distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cytoplasmic membrane. Its interaction with the membrane facilitates its activity in enhancing bacterial permeability . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its function and efficacy .

Propriétés

IUPAC Name |

2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSALEJHPSBXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1CCCC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867486 | |

| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68133-79-9 | |

| Record name | Apritone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Apritone affect bacterial cells and make them more vulnerable to antibiotics?

A1: this compound, alongside other sesquiterpenoids like nerolidol and bisabolol, appears to disrupt the cytoplasmic membrane of bacterial cells. This disruption enhances permeability, allowing for greater influx of otherwise membrane-impermeant substances. [] Specifically, the research observed increased internalization of ethidium bromide, a nucleic acid stain, in Lactobacillus fermentum cells treated with these sesquiterpenoids. [] This increased permeability facilitates the entry of antibiotics into the bacterial cells, effectively enhancing their susceptibility to these antimicrobial agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

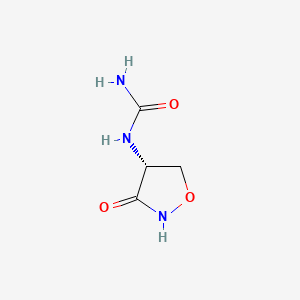

![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)

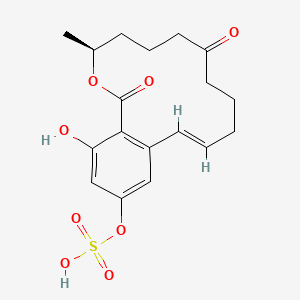

![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)

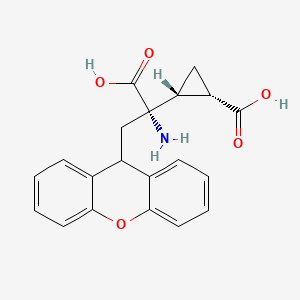

![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

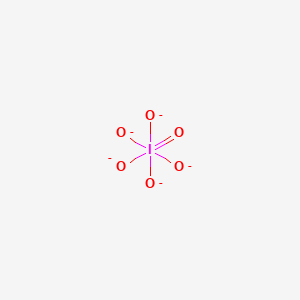

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)